4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Description

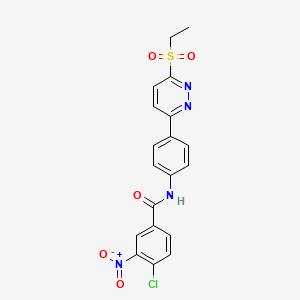

This compound features a benzamide core substituted with a 3-nitro and 4-chloro group, linked via an amide bond to a 4-phenylpyridazine moiety bearing a 6-ethylsulfonyl substituent (Fig. 1). Its structural complexity suggests applications in medicinal chemistry, though its specific biological targets remain unspecified in the provided evidence .

Properties

IUPAC Name |

4-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-16(22-23-18)12-3-6-14(7-4-12)21-19(25)13-5-8-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENRWISZEQIEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chloro group, nitro group, and an ethylsulfonyl substituent attached to a pyridazine ring enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN4O3S. Its structure can be dissected into several functional groups:

- Chloro Group: Enhances lipophilicity and may influence receptor binding.

- Nitro Group: Often associated with biological activity, particularly in anticancer agents.

- Ethylsulfonyl Substituent: Contributes to solubility and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyridazine derivatives have shown promising results against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Related Compound A | A549 | 5–10 |

| Related Compound B | MCF-7 | 1.35–8.83 |

The mechanism of action for this compound likely involves the inhibition of specific protein kinases, which are crucial in cancer cell signaling pathways. For example, quinazoline derivatives have shown to inhibit the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy . The binding affinity and specificity of this compound to these receptors require further investigation.

Case Studies

Several studies have explored the biological activities of similar benzamide derivatives. For instance, a study on 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide indicated significant activity against RET kinase, suggesting potential applications in targeted cancer therapies .

Table 2: Comparison of Biological Activities

| Compound | Target Kinase | Activity |

|---|---|---|

| This compound | TBD | TBD |

| 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide | RET Kinase | Moderate to High |

| Compound I-8 | RET Kinase | Strong Inhibition |

Pharmacological Applications

The compound's unique structure suggests potential applications not only in oncology but also in treating inflammatory diseases and infections due to its possible antimicrobial properties . The ethylsulfonyl group may enhance its solubility and bioavailability, making it suitable for further development as a therapeutic agent.

Scientific Research Applications

Anticancer Potential

Recent studies have focused on the anticancer properties of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide. Key findings include:

- Selective Cytotoxicity: The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects associated with chemotherapy.

- Impact on Cell Cycle Proteins: It may interact with proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are often overexpressed in cancer cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds have shown activity against various pathogens, indicating that this compound may also target microbial infections effectively. Its mechanism of action could involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Modulation of Inflammatory Pathways

The ethylsulfonyl group may enhance the compound's ability to modulate inflammatory responses, making it potentially useful in treating inflammatory diseases. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values suggesting effective concentration ranges for therapeutic use.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. Further investigations into its mechanism revealed that it disrupts bacterial membrane integrity.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring: Synthesized through a series of reactions involving condensation of appropriate precursors.

- Introduction of the Ethylsulfonyl Group: Achieved via sulfonation reactions using reagents such as ethylsulfonyl chloride.

- Coupling with Phenylbenzamide: The final step involves coupling the pyridazine derivative with phenylbenzamide under suitable conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Ring

The pyridazine ring’s substituents significantly influence physicochemical properties and target affinity. Key comparisons include:

Key Findings :

Linker Group Modifications

The linker between the pyridazine and benzamide moieties affects conformational flexibility and spatial orientation:

Key Findings :

Benzamide Substituent Variations

Substituents on the benzamide core modulate electronic and steric interactions:

Key Findings :

- The 3-nitro and 4-chloro configuration is conserved across analogs (), indicating its critical role in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.